Propargyl-PEG1-t-butyl ester Propargyl-PEG1-t-butyl ester Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
Brand Name: Vulcanchem
CAS No.: 488150-84-1
VCID: VC0540309
InChI: InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
SMILES: CC(C)(C)OC(=O)CCOCC#C
Molecular Formula: C10H16O3
Molecular Weight: 184.23 g/mol

Propargyl-PEG1-t-butyl ester

CAS No.: 488150-84-1

Cat. No.: VC0540309

Molecular Formula: C10H16O3

Molecular Weight: 184.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG1-t-butyl ester - 488150-84-1

Specification

Description Propargyl-PEG1-t-butyl ester is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media.
CAS No. 488150-84-1
Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
IUPAC Name tert-butyl 3-prop-2-ynoxypropanoate
Standard InChI InChI=1S/C10H16O3/c1-5-7-12-8-6-9(11)13-10(2,3)4/h1H,6-8H2,2-4H3
Standard InChI Key VDHVLESCKRSEAF-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CCOCC#C
Canonical SMILES CC(C)(C)OC(=O)CCOCC#C
Appearance Solid powder

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